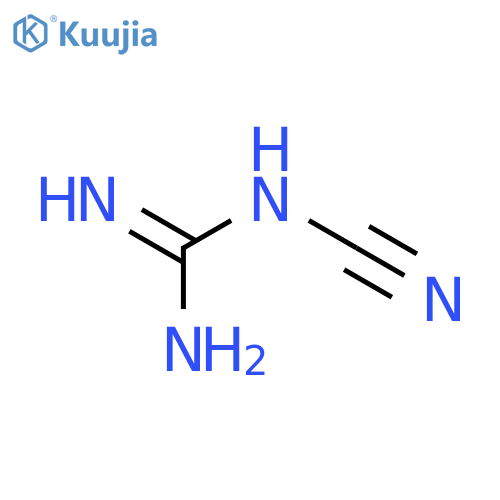Cas no 461-58-5 (Dicyandiamide)
シアヌルアミド(Dicyandiamide)は、化学式C₂H₄N₄で表される有機化合物です。白色の結晶性粉末で、水にわずかに溶ける性質を持ちます。主にエポキシ樹脂の硬化剤として広く利用されており、高温条件下で優れた硬化性能を発揮します。また、遅延性硬化剤としての特性から、作業時間の調整が可能で、塗料や接着剤の分野で重宝されています。さらに、フラットな硬化面を形成するため、仕上がりの美しさが要求される用途にも適しています。その他、農薬や染料中間体としての応用も知られています。安定性が高く、取り扱いが比較的容易な点も特徴です。

Dicyandiamide structure
商品名:Dicyandiamide
Dicyandiamide 化学的及び物理的性質
名前と識別子
-
- Dicyandiamide
- N-Cyanoguanidine
- Dicyanodiamide
- Dicyandiamide (Cyanoguanidine)
- DCD
- 1-Cyanoguanidine
- 2-Cyanoguanidine
- Cyanoguanidine
- Cyanoguanidine (Metformin Related Compound A)
- Cyanoguanidine Metformin Related Compound A USP
- Dicyanodiamide (Cyanoguanidine)
- DCDA
- Metformin impurity A
- Metformin Related Compound A
- Solarbio
- Dyhard 100s,ecure 14
- Guanidine, cyano-
- Pyroset DO
- Dicyandiamido
- Epicure DICY 7
- Dicyandiamin
- Epicure DICY 15
- Araldite HT 986
- Bakelite VE 2560
- Araldite XB 2979B
- Araldite XB 2879B
- Guanidine, N-cyano-
- Dicyandiamin [German]
- cyano-guanidin
- Dicy
- XB 2879B
- Guanidine-1-carbonitrile
- M9B1R0C16H
- NSC2031
- QGBSISYHAICWAH-UHFFFAOYSA-N
- J3.635H
- Cyanoguanidine,(S)
- 157480-33-6
- AI3-14632
- cyano-guanidine
- Z203045078
- CYANOGUANIDINE [HSDB]
- Guanidine-15N3, cyano-15N-
- EC 207-312-8
- CCG-214839
- CHEMBL3183942
- Cyanamide metabolite
- AKOS000118777
- NSC-2031
- CHEBI:147423
- Dicyanodiamide (210 degrees C) Melting Point Standard
- 26591-10-6
- DTXCID50354
- DICYANODIAMIDE [MI]
- AKOS005208673
- 1-cyano-guanidine
- W-106101
- Q905401
- NCGC00249058-01
- EINECS 207-312-8
- DTXSID1020354
- Cyanoguanidine Metformin Related Compound A USP
- 461-58-5
- 3-cyanoguanidine
- Adeka EH 3636AS
- NCN=C(NH2)2
- Cyanoguanidine, >=95.0% (HPLC), pharmaceutical impurity standard
- CAS-461-58-5
- Dyhard 100S
- CCRIS 3478
- Dicyandiamide, 99%
- D78355
- NCGC00259063-01
- HSDB 2126
- METFORMIN HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- BP-31003
- EN300-21430
- FT-0624736
- CS-0015691
- Dicyanadiamide
- Dicyanediamide
- ACR-H 3636
- NCGC00256355-01
- F0001-1248
- NS00003801
- Tox21_201513
- MFCD00008066
- UNII-M9B1R0C16H
- Metformin impurity A, European Pharmacopoeia (EP) Reference Standard
- NSC 2031
- Tox21_302730
- Adeka EH 3636
- InChI=1/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6
- Metformin Hydrochloride Imp. A (EP): Cyanoguanidine
- STL141074
- NCyanoguanidine
- ACRH 3636
- BBL009709
- guanidine, cyano
- STL483054
- 1Cyanoguanidine
- 2Cyanoguanidine
- METFORMIN HYDROCHLORIDE IMPURITY A (EP IMPURITY)
-
- MDL: MFCD00008066
- インチ: 1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)
- InChIKey: QGBSISYHAICWAH-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])/C(=N/C#N)/N([H])[H]
- BRN: 605637
計算された属性
- せいみつぶんしりょう: 84.04360
- どういたいしつりょう: 84.043596
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 88.2
じっけんとくせい
- 色と性状: 白色角柱状結晶粉末
- 密度みつど: 1.40
- ゆうかいてん: 208-211 °C (lit.)
- ふってん: 144.35°C (rough estimate)
- フラッシュポイント: 92.8oC
- 屈折率: 1.6260 (estimate)
- ようかいど: H2O: 0.1 g/mL, clear
- すいようせい: 32 g/L (20 ºC)
- あんていせい: Stable. Incompatible with strong acids, strong oxidizing agents, strong bases.
- PSA: 85.69000
- LogP: 0.14148
- 濃度: 50 μg/mL in methanol
- かんど: 湿度に敏感である
- マーカー: 3092
- ようかいせい: 水に溶け、エタノールに溶け、エーテルに微溶解
- 最大波長(λmax): 218(lit.)
Dicyandiamide セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R20/21/22
- セキュリティの説明: S22-S24/25
- RTECS番号:ME9950000
-
危険物標識:


- リスク用語:R20/21/22
- TSCA:Yes
- ちょぞうじょうけん:−20°C
Dicyandiamide 税関データ
- 税関コード:29262000
- 税関データ:
中国税関コード:
29262000
Dicyandiamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 599117-25G |
Dicyandiamide, 99%, reagent grade |
461-58-5 | 99% | 25G |
¥ 95 | 2022-04-26 | |
| Enamine | EN300-21430-0.5g |
N-cyanoguanidine |
461-58-5 | 93% | 0.5g |
$19.0 | 2023-04-20 | |
| Enamine | EN300-21430-10.0g |
N-cyanoguanidine |
461-58-5 | 93% | 10g |
$27.0 | 2023-04-20 | |
| Enamine | EN300-24834-50.0g |
N-cyanoguanidine |
461-58-5 | 93% | 50.0g |
$45.0 | 2023-02-14 | |
| Enamine | EN300-21430-5.0g |
N-cyanoguanidine |
461-58-5 | 93% | 5g |
$26.0 | 2023-04-20 | |
| Enamine | EN300-21430-25.0g |
N-cyanoguanidine |
461-58-5 | 93% | 25g |
$35.0 | 2023-04-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006002-1kg |
Dicyandiamide |
461-58-5 | AR | 1kg |
¥120 | 2024-05-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1331-500MG |
Dicyandiamide |
461-58-5 | 500mg |
¥1307.73 | 2025-01-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001590 |
Dicyandiamide |
461-58-5 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| BAI LING WEI Technology Co., Ltd. | 599117-500G |
Dicyandiamide, 99%, reagent grade |
461-58-5 | 99% | 500G |
¥ 855 | 2022-04-26 |
Dicyandiamide サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:461-58-5)Dicyandiamide
注文番号:sfd4155
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:461-58-5)
注文番号:SFD779
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:461-58-5)Dicyanodiamide
注文番号:1642308
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:461-58-5)双氰胺
注文番号:LE1642308
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:30
価格 ($):discuss personally
Dicyandiamide 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
461-58-5 (Dicyandiamide) 関連製品
- 1934-75-4(N-Cyanocyanamide Sodium Salt)
- 17454-47-6(2,3-Naphtho-15-crown-5)
- 6317-18-6(Methylene dithiocyanate)
- 70059-30-2(Cimetidine hydrochloride)
- 622-34-4((phenylamino)carbonitrile)
- 7085-85-0(Ethyl 2-cyanoacrylate)
- 1558-82-3(Ethyl N-Cyanoethanimidoate)
- 18622-28-1(Cyanamide, N-cyano-, zinc salt (2:1))
- 73051-44-2(5-Amino-6-Chloro-2,2-difluorobenzodioxole)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:461-58-5)Dicyandiamide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:461-58-5)Dicyandiamide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













